3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide
Overview
Description
3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H10BrClN2O4 and its molecular weight is 385.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.95125 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Substituted Benzo[b]thiophenes
Research has shown that compounds substituted at various positions with functional groups such as bromo, chloro, methoxy, and nitro can be synthesized through cyclization processes. These methods highlight the versatility of halogenated benzamides in constructing heterocyclic compounds with potential applicability in material science and pharmaceutical chemistry (Pié & Marnett, 1988).
Corrosion Inhibition
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives have demonstrated significant efficacy as corrosion inhibitors for metals. The presence of electron-withdrawing and electron-donating substituents like nitro (NO2) and methoxy (OCH3) has been studied for their impact on corrosion inhibition, showcasing the compound's potential in protecting industrial materials (Mishra et al., 2018).
Anti-Infective Applications
Thiazolides as Anti-Infective Drugs
A broader class of compounds, including variations with nitro, bromo, and methoxy groups, has shown a wide spectrum of activities against helminths, protozoa, bacteria, and viruses. This suggests potential applications of similar compounds in developing new anti-infective agents (Hemphill, Müller, & Müller, 2012).
Photodynamic Therapy
Regioselective Functionalization for Therapeutic Use
The selective bromination and subsequent functionalization of compounds bearing methoxy and bromo substituents have implications in synthesizing tailored molecules for photodynamic therapy, highlighting the compound's potential in medical applications (Fan, Taniguchi, & Lindsey, 2007).
Nematicidal Activity
Synthesis and Bioevaluation Against Nematodes
The creation of compounds with various halogen and methoxy substituents has demonstrated nematicidal activity, suggesting applications in agriculture for pest control (Kumari, Singh, & Walia, 2014).
Antipathogenic Activity
Synthesis and Antipathogenic Properties
Derivatives with specific halogen atoms have shown significant anti-microbial activities, particularly against biofilm-forming bacteria. This underscores the potential of such compounds in developing new antibacterial agents with specific applications in treating infections caused by biofilm-forming pathogens (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c1-22-13-7-12(18(20)21)10(16)6-11(13)17-14(19)8-3-2-4-9(15)5-8/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZZUIJPSDFTLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)Br)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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